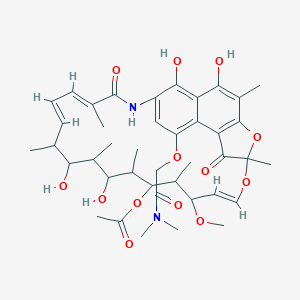
Rifamycin B dimethylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifamycin B dimethylamide is a derivative of rifamycin B, a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B dimethylamide has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.
作用機序
The mechanism of action of rifamycin B dimethylamide involves the inhibition of bacterial RNA synthesis. Rifamycin B dimethylamide binds to the beta subunit of bacterial RNA polymerase, preventing the enzyme from synthesizing RNA. This leads to the inhibition of bacterial growth and ultimately, bacterial death.
Biochemical and Physiological Effects:
Rifamycin B dimethylamide has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have minimal effects on the host microbiome, making it a promising candidate for the treatment of bacterial infections. Rifamycin B dimethylamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
Rifamycin B dimethylamide has several advantages for use in lab experiments. It exhibits potent antibacterial activity, making it an effective tool for studying bacterial growth and physiology. It is also well-tolerated in animal models, making it a safe and reliable tool for preclinical studies. However, rifamycin B dimethylamide is not effective against all bacterial species, and its mechanism of action may not be applicable to all bacterial RNA polymerases.
将来の方向性
There are several future directions for the study of rifamycin B dimethylamide. One area of research is the development of new derivatives of rifamycin B dimethylamide with improved antibacterial activity and pharmacokinetic properties. Another area of research is the study of rifamycin B dimethylamide in combination with other antibiotics, which may enhance its antibacterial activity. Additionally, the use of rifamycin B dimethylamide in the treatment of inflammatory diseases warrants further investigation. Overall, the study of rifamycin B dimethylamide has the potential to lead to the development of new antibiotics and therapies for bacterial infections and inflammatory diseases.
合成法
The synthesis of rifamycin B dimethylamide involves the reaction of rifamycin B with dimethylamine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to produce rifamycin B dimethylamide on a large scale for commercial use.
科学的研究の応用
Rifamycin B dimethylamide has been extensively studied for its antibacterial properties. It has been shown to exhibit potent activity against a wide range of bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Rifamycin B dimethylamide has also been shown to be effective against antibiotic-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.
特性
CAS番号 |
17607-33-9 |
|---|---|
分子式 |
C41H54N2O13 |
分子量 |
782.9 g/mol |
IUPAC名 |
[(9E,19E,21E)-27-[2-(dimethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H54N2O13/c1-19-13-12-14-20(2)40(51)42-26-17-28(53-18-29(45)43(9)10)30-31(36(26)49)35(48)24(6)38-32(30)39(50)41(8,56-38)54-16-15-27(52-11)21(3)37(55-25(7)44)23(5)34(47)22(4)33(19)46/h12-17,19,21-23,27,33-34,37,46-49H,18H2,1-11H3,(H,42,51)/b13-12+,16-15+,20-14+ |
InChIキー |
VRPOMUTWCLUKGH-VATGUWRCSA-N |
異性体SMILES |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)\C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)

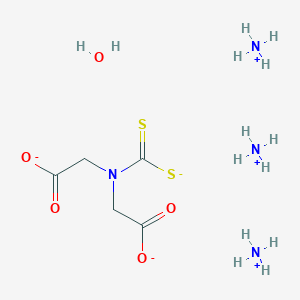
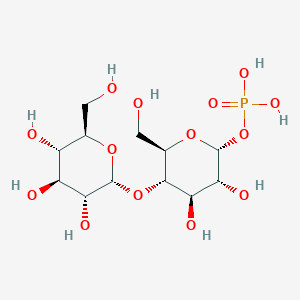
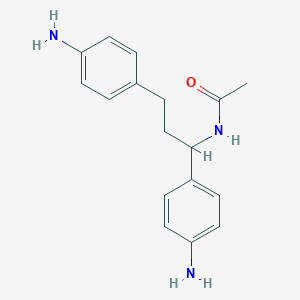

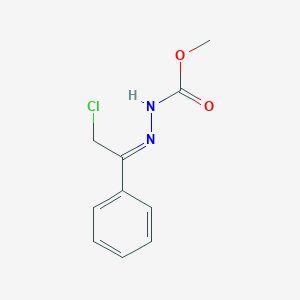
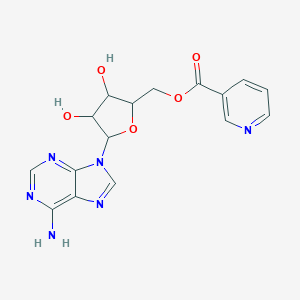
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
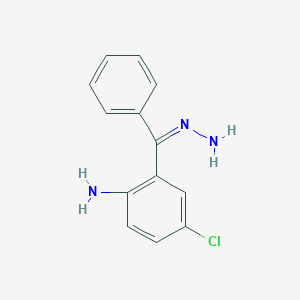
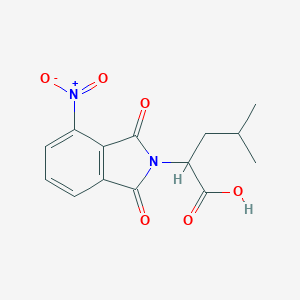
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)